molecular formula C17H12BrFN2O2S B3205776 N-(4-bromophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040657-89-3

N-(4-bromophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B3205776
CAS No.: 1040657-89-3
M. Wt: 407.3 g/mol
InChI Key: RUSFCEYMJVFIAZ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a 1,3-oxazole core substituted with a 4-fluorophenyl group at the 5-position and a sulfanylacetamide chain at the 2-position, which is further linked to a 4-bromophenyl amide. This specific molecular architecture places it within a class of compounds that are of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the 1,3-oxazole scaffold, as referenced in patent literature, are frequently investigated for their potential biological activities, including but not limited to antineoplastic properties . The presence of both the 4-fluorophenyl and 4-bromophenyl substituents suggests potential for interaction with various biological targets, as these halogens can influence the molecule's electronic properties, lipophilicity, and overall binding affinity. Researchers may find this compound valuable as a chemical intermediate or as a specialized tool for probing structure-activity relationships (SAR) in the development of enzyme inhibitors or receptor modulators. It is supplied as a high-purity material for in vitro experimental use only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2S/c18-12-3-7-14(8-4-12)21-16(22)10-24-17-20-9-15(23-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSFCEYMJVFIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Formation of the Thioether Linkage: This can be done by reacting a thiol with an appropriate electrophile.

    Acylation to Form the Acetamide: This final step involves the reaction of the intermediate with an acylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the oxazole ring or the acetamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It can be incorporated into polymers to impart specific properties such as increased thermal stability.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

    Diagnostic Tools: Can be used in the development of diagnostic assays.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their properties:

Compound Name Core Heterocycle R1 (Heterocycle Substituent) R2 (Acetamide Substituent) Biological Activity/Notes Reference
Target Compound 1,3-oxazol-2-yl 4-fluorophenyl 4-bromophenyl Hypothesized FPR2 agonist
CDD-934506* 1,3,4-oxadiazol-2-yl 4-methoxyphenyl 4-nitrophenyl Synthesized for tuberculosis drug discovery
2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 1,3,4-oxadiazol-2-yl 3-bromophenyl 4-fluorophenyl CAS 348593-57-7; structural analog
2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 1,3,4-oxadiazol-2-yl 5-bromobenzofuran-2-yl 4-fluorophenyl Tyrosinase inhibitor candidate
N-(4-Bromophenyl)-2-{[5-(3-methylphenyl)-pyridazin-3(2H)-one]acetamide Pyridazin-3(2H)-one 3-methylphenyl 4-bromophenyl Mixed FPR1/FPR2 ligand; activates neutrophils

*CDD-934506: 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide

Key Observations:
  • Core Heterocycle: The 1,3-oxazole core in the target compound differs from oxadiazole or pyridazinone analogs. Oxazole’s smaller ring size and electronic properties may enhance binding to flat receptor surfaces compared to bulkier oxadiazoles .
  • Substituent Effects: R1 (Heterocycle): Electron-withdrawing groups (e.g., 4-fluorophenyl) may enhance receptor affinity by stabilizing charge interactions. Methoxy (CDD-934506) or bromobenzofuran groups () introduce steric bulk or extended π-systems, altering binding kinetics . R2 (Acetamide): The 4-bromophenyl group in the target compound contrasts with 4-nitrophenyl (CDD-934506) or 3,4-difluorophenyl ().

Physicochemical and Structural Analysis

  • Bond Lengths and Conformation : The target compound’s acetamide group (C1–C2: ~1.50 Å, N1–C2: ~1.35 Å) aligns with similar derivatives, but slight variations (~0.03 Å) in bond lengths may influence molecular packing and crystal stability .

Biological Activity

N-(4-bromophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

C15H13BrFN2O2S\text{C}_{15}\text{H}_{13}\text{BrF}\text{N}_2\text{O}_2\text{S}

It features a brominated phenyl group, a fluorinated phenyl group, and an oxazole moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom onto the phenyl ring can enhance biological activity by influencing electron density.
  • Amidation : The final step involves forming the acetamide linkage.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • In vitro Studies : Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungal species using methods such as the turbidimetric method for assessing microbial growth inhibition .

Anticancer Activity

The anticancer potential of this compound is notable:

  • Cell Line Studies : In studies involving estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), derivatives demonstrated significant cytotoxicity. For instance, certain derivatives showed IC50 values indicating effective inhibition of cell proliferation .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A comparative study evaluated several derivatives against common pathogens. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting a new avenue for antimicrobial therapy .

Study 2: Anticancer Screening

Another study focused on the anticancer properties of a series of oxazole derivatives similar to the target compound. The findings revealed that modifications at specific positions on the oxazole ring enhanced cytotoxicity against MCF7 cells, indicating structure-activity relationships critical for drug design .

Data Tables

Biological ActivityMethod UsedResult
AntimicrobialTurbidimetric MethodEffective against Gram-positive and Gram-negative bacteria
AnticancerSulforhodamine B AssaySignificant cytotoxicity against MCF7 cells

Q & A

Q. What spectroscopic methods are recommended to confirm the structural integrity and purity of N-(4-bromophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide?

To confirm structural integrity, researchers should employ a combination of 1H/13C NMR for verifying hydrogen/carbon environments and FT-IR to identify functional groups (e.g., C=O, S–C bonds). Mass spectrometry (HRMS or ESI-MS) is critical for molecular weight validation. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and gradient elution (acetonitrile/water). Baseline separation of impurities should achieve ≥95% purity. Structural analogs in the literature emphasize the importance of deuterated solvents (e.g., DMSO-d6) for NMR to resolve aromatic proton splitting patterns .

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves:

  • Step 1 : Formation of the oxazole ring via cyclization of 4-fluorobenzamide derivatives with α-bromoacetophenone under reflux in acetic acid.
  • Step 2 : Thiolation of the oxazole at the 2-position using Lawesson’s reagent or thiourea in DMF.
  • Step 3 : Coupling of the thiolated oxazole with 2-chloro-N-(4-bromophenyl)acetamide via nucleophilic substitution (K₂CO₃, acetone, 60°C).
    Key intermediates include 5-(4-fluorophenyl)-1,3-oxazole-2-thiol and 2-chloro-N-(4-bromophenyl)acetamide . Yields are often optimized by controlling stoichiometry (1:1.2 molar ratio for thiolation) and inert atmospheres (N₂) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and regioselectivity during synthesis?

  • Regioselectivity : Use DFT calculations to predict electron density distribution on the oxazole ring, guiding thiolation to the 2-position. Polar solvents (DMF) favor nucleophilic attack at the electron-deficient site.
  • Yield Optimization : Employ Design of Experiments (DoE) to test variables: temperature (50–80°C), catalyst (e.g., Et₃N vs. K₂CO₃), and reaction time (4–12 hrs). For example, microwave-assisted synthesis (100 W, 80°C) reduces time by 40% compared to conventional heating .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc 7:3) or recrystallization (ethanol/water) to isolate the product.

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., COX-2, EGFR). Protonation states are assigned at pH 7.4 using Epik .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA ≤ -8 kcal/mol).
  • Pharmacophore Modeling : Identify critical features (e.g., sulfanyl group for H-bonding, bromophenyl for hydrophobic interactions) using MOE or Phase . Studies on analogs highlight the fluorophenyl group’s role in enhancing binding to kinase domains .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values for antimicrobial activity) and standardize protocols (e.g., broth microdilution vs. disk diffusion).
  • Dose-Response Validation : Re-test conflicting results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers for anticancer activity).
  • Structural Confounds : Verify compound purity via HPLC-MS ; impurities like unreacted thiourea (from synthesis) may artificially inflate activity. For example, a 5% impurity in a related acetamide caused a 30% discrepancy in COX-2 inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

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